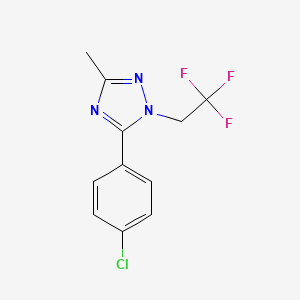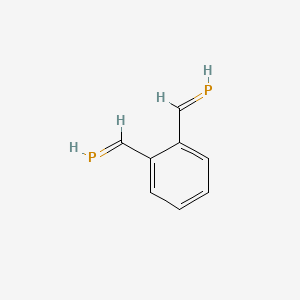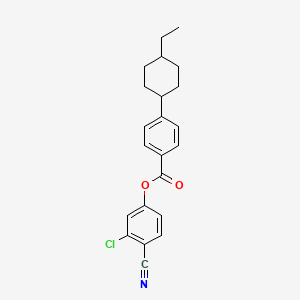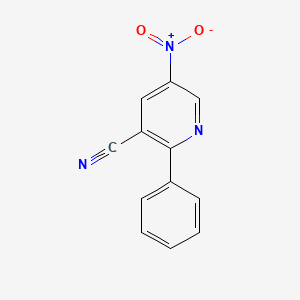
(1-Hydroxyethyl)(oxo)(1-phenylpropoxy)phosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Hydroxyethyl)(oxo)(1-phenylpropoxy)phosphanium is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydroxyethyl group, an oxo group, and a phenylpropoxy group attached to a phosphanium center
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Hydroxyethyl)(oxo)(1-phenylpropoxy)phosphanium typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a hydroxyethylphosphine with a phenylpropoxy compound in the presence of an oxidizing agent. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional steps may be included to ensure the purity and stability of the compound. Industrial methods often focus on cost-effectiveness and efficiency while maintaining product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Hydroxyethyl)(oxo)(1-phenylpropoxy)phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The phenylpropoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(1-Hydroxyethyl)(oxo)(1-phenylpropoxy)phosphanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate or a precursor for drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (1-Hydroxyethyl)(oxo)(1-phenylpropoxy)phosphanium involves its interaction with molecular targets and pathways. The hydroxyethyl and phenylpropoxy groups play a crucial role in its reactivity and binding affinity. The compound may act as a ligand, forming complexes with metal ions or other molecules, thereby influencing various chemical and biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-Hydroxyethyl)(oxo)(2-phenylpropoxy)phosphanium: Similar in structure but with a different position of the phenylpropoxy group.
(1-Hydroxyethyl)(oxo)(1-phenylbutoxy)phosphanium: Similar but with a butoxy group instead of a propoxy group.
Uniqueness
(1-Hydroxyethyl)(oxo)(1-phenylpropoxy)phosphanium is unique due to its specific combination of functional groups, which confer distinct reactivity and properties
Eigenschaften
CAS-Nummer |
88648-33-3 |
|---|---|
Molekularformel |
C11H16O3P+ |
Molekulargewicht |
227.22 g/mol |
IUPAC-Name |
1-hydroxyethyl-oxo-(1-phenylpropoxy)phosphanium |
InChI |
InChI=1S/C11H16O3P/c1-3-11(14-15(13)9(2)12)10-7-5-4-6-8-10/h4-9,11-12H,3H2,1-2H3/q+1 |
InChI-Schlüssel |
RZWYZBMBEZUNDX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC=CC=C1)O[P+](=O)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-Methylphenyl)sulfanyl]-4-(trifluoromethoxy)aniline](/img/structure/B14375857.png)

![2-(4-Methylphenyl)furo[3,4-b]pyridine-5,7-dione](/img/structure/B14375870.png)
![N-Methyl-N-[4-(triphenylsilyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14375873.png)

![5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14375883.png)


![N-{4-[2-(2,6-Dioxo-4-phenylpiperidin-1-yl)ethoxy]phenyl}acetamide](/img/structure/B14375914.png)
![3-[(Dimethylsulfamoyl)amino]benzoic acid](/img/structure/B14375917.png)


![Tetraethyl {[(diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonate)](/img/structure/B14375926.png)
